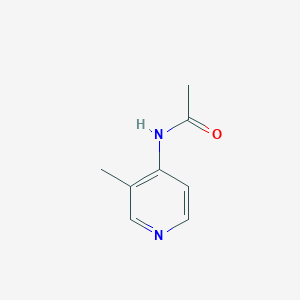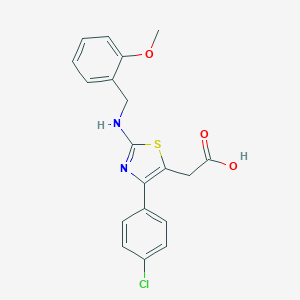
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-, also known as TACB, is a synthetic compound that has been extensively studied for its potential use in scientific research. TACB is a derivative of thiazole-5-acetic acid and is known to exhibit a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- is not fully understood. However, it is believed to act by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- may also act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical And Physiological Effects
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has also been shown to inhibit the growth of cancer cells. Additionally, Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has been shown to have a protective effect on the liver and to improve the function of the immune system.
Advantages And Limitations For Lab Experiments
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- is also relatively stable and has a long shelf life. However, Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- may have some toxic effects at high doses.
Future Directions
There are several future directions for research on Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-. One area of research is the development of new synthesis methods for Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- that are more efficient and have higher yields. Another area of research is the elucidation of the mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-. This could help to identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to determine the safety and toxicity of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-, particularly at high doses.
Synthesis Methods
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- can be synthesized using a multistep process. The first step involves the synthesis of 2-(o-methoxybenzylamino)-4-(p-chlorophenyl)thiazole-5-acetic acid, which is then reacted with phosphorus oxychloride to form Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic activities. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
102612-89-5 |
|---|---|
Product Name |
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- |
Molecular Formula |
C19H17ClN2O3S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-15-5-3-2-4-13(15)11-21-19-22-18(16(26-19)10-17(23)24)12-6-8-14(20)9-7-12/h2-9H,10-11H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
MSCUALQUKYBRAV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
Other CAS RN |
102612-89-5 |
synonyms |
2-[4-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-5-y l]acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



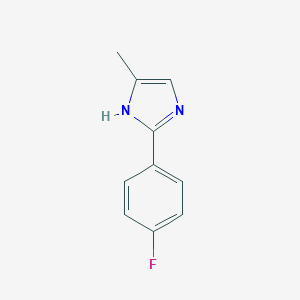
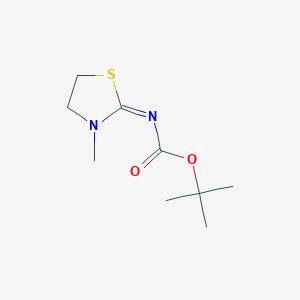
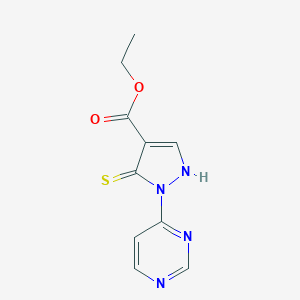
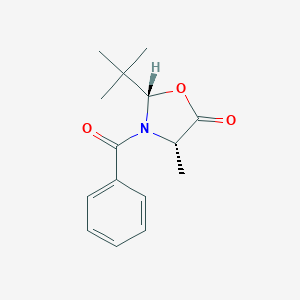
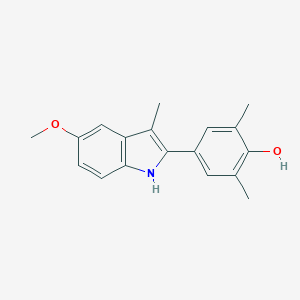

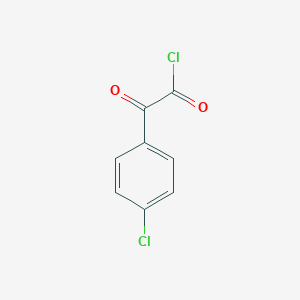
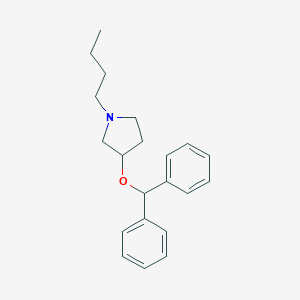
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
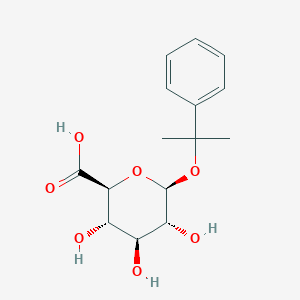
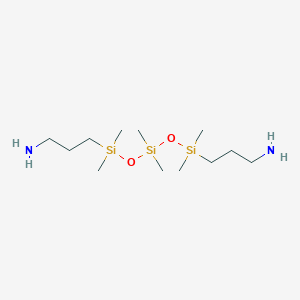
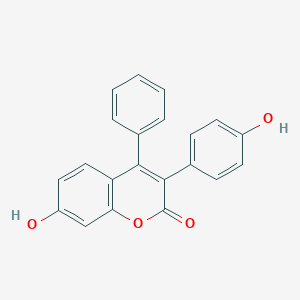
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
